molecular formula C15H16N2O2 B12122677 Quinolin-8-yl piperidine-1-carboxylate

Quinolin-8-yl piperidine-1-carboxylate

Cat. No.: B12122677
M. Wt: 256.30 g/mol
InChI Key: NMAHWWYZVAQAMR-UHFFFAOYSA-N
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Description

Quinolin-8-yl piperidine-1-carboxylate is a compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl piperidine-1-carboxylate typically involves the reaction of quinoline derivatives with piperidine carboxylate. One common method is the condensation of quinoline with piperidine-1-carboxylic acid under acidic or basic conditions. The reaction can be catalyzed by various reagents, including transition metal catalysts, to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and solvent systems, to achieve high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield this compound oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of quinolin-8-yl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to quinolin-8-yl piperidine-1-carboxylate include other quinoline derivatives, such as:

Uniqueness

This compound is unique due to its specific structure, which combines the quinoline moiety with a piperidine carboxylate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

quinolin-8-yl piperidine-1-carboxylate

InChI

InChI=1S/C15H16N2O2/c18-15(17-10-2-1-3-11-17)19-13-8-4-6-12-7-5-9-16-14(12)13/h4-9H,1-3,10-11H2

InChI Key

NMAHWWYZVAQAMR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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